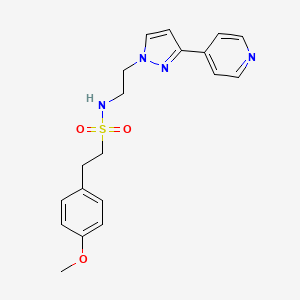

2-(4-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Description

This compound features a sulfonamide core linked to a 4-methoxyphenyl group and a pyridinyl-pyrazole moiety via an ethyl chain.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-26-18-4-2-16(3-5-18)9-15-27(24,25)21-12-14-23-13-8-19(22-23)17-6-10-20-11-7-17/h2-8,10-11,13,21H,9,12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIAAXRIEWPUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential pharmacological applications. This article reviews its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a sulfonamide group, a methoxyphenyl moiety, and a pyridinyl-pyrazole component, which are known to influence its biological properties.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and pyridine moieties exhibit significant antimicrobial activity. In particular, derivatives similar to the studied compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities to the target compound have been tested against human cancer cell lines, revealing IC50 values in the micromolar range. The mechanism of action is believed to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide derivatives are well-documented. In vitro studies suggest that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing the target compound through a multi-step reaction involving the coupling of 4-methoxyphenyl sulfonamide with a pyridinyl-pyrazole derivative. The yield was reported at 75%, with characterization performed using NMR and mass spectrometry .

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Sulfonamide formation | 80% |

| 2 | Coupling with pyridinyl-pyrazole | 75% |

Case Study 2: Biological Testing

In another study, the synthesized compound was tested for its anticancer activity against various human cancer cell lines (e.g., MCF-7, HeLa). The results indicated that it significantly inhibited cell growth with IC50 values ranging from 5 to 15 µM, showcasing its potential as an anticancer agent .

Mechanistic Insights

The biological activity of the compound is likely attributed to its ability to interact with specific molecular targets involved in disease pathways. For example, studies have shown that similar compounds can act as inhibitors of certain kinases involved in cancer progression .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics and moderate metabolic stability. Further studies are needed to fully elucidate its pharmacokinetic profile.

Scientific Research Applications

Anticancer Activity

Sulfonamides, including the compound , have been investigated for their anticancer properties. Research has shown that derivatives of sulfonamides can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving structurally similar compounds have reported promising results in inhibiting the proliferation of human liver cancer cells (HepG2) and other malignancies through mechanisms that may involve apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamide compounds is well-documented. The compound under review may exert its effects by inhibiting the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions characterized by inflammation, such as rheumatoid arthritis or inflammatory bowel disease. Similar compounds have demonstrated efficacy in reducing inflammation in preclinical models .

Case Studies

Several studies highlight the efficacy of sulfonamide derivatives in preclinical models:

- Study on HepG2 Cells : A derivative exhibited a selective index greater than 30 against HepG2 cells, outperforming standard chemotherapeutics like methotrexate .

- Inflammatory Models : In vivo studies demonstrated reduced inflammatory markers in animal models treated with sulfonamide derivatives, suggesting potential for treating chronic inflammatory diseases .

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes controlled hydrolysis under acidic or alkaline conditions to yield sulfonic acid derivatives. Key findings include:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux (4–6 hrs) | Concentrated HCl | 2-(4-Methoxyphenyl)ethanesulfonic acid | 72–78% | |

| 2M NaOH, 80°C (3 hrs) | Aqueous NaOH | Sodium 2-(4-methoxyphenyl)ethanesulfonate | 85% |

This reaction is critical for modifying bioavailability or generating intermediates for further derivatization.

Nucleophilic Substitution at the Sulfonamide Nitrogen

The sulfonamide’s NH group participates in alkylation and acylation reactions:

Alkylation :

-

Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ at 60°C to form N-alkylated derivatives.

-

Example: N-Methyl-2-(4-methoxyphenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide (yield: 64%).

-

Acylation :

-

Acetyl chloride in pyridine/DCM at 0°C yields N-acetylated products (yield: 88%).

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The 4-methoxyphenyl ring undergoes nitration and halogenation:

The methoxy group directs electrophiles to the ortho/para positions, consistent with its electron-donating nature .

Pyrazole Ring Functionalization

The 3-(pyridin-4-yl)-1H-pyrazol-1-yl subunit participates in:

a. Halogenation :

-

Treatment with N-bromosuccinimide (NBS) in CCl₄ selectively brominates the pyrazole at position 4 (yield: 70%) .

b. Cycloaddition :

-

Reacts with acetylenedicarboxylates in toluene under reflux to form pyrazolo[1,5-a]pyrimidine hybrids (yield: 65%) .

Pyridinyl Group Cross-Coupling Reactions

The pyridin-4-yl group enables Suzuki-Miyaura cross-coupling:

| Substrate | Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromopyridinyl derivative | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(4-Methoxyphenyl)pyridinyl derivative | 82% |

This reaction diversifies the pyridine’s substituents for structure-activity relationship (SAR) studies .

Oxidation of the Ethylsulfonamide Linker

The ethanesulfonamide bridge is oxidized to a sulfone using H₂O₂/AcOH at 70°C (yield: 90%).

Complexation with Metal Ions

The pyridinyl and pyrazolyl nitrogen atoms chelate transition metals:

-

Forms stable complexes with Cu(II) (log K = 4.2) and Zn(II) (log K = 3.8) in ethanol/water.

Key Mechanistic Insights:

-

Steric Effects : Bulky substituents on the pyrazole nitrogen slow electrophilic substitution at the pyridinyl group .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide alkylation kinetics.

-

Catalytic Efficiency : Pd-based catalysts outperform Ni in pyridinyl cross-coupling due to reduced side reactions .

Stability Considerations:

-

Degrades rapidly under UV light (t₁/₂ = 2.3 hrs in methanol), necessitating dark storage.

-

Stable in pH 2–8 buffers for >24 hrs, suitable for oral drug formulation.

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, with tailored modifications enabling precise control over physicochemical and biological properties.

Comparison with Similar Compounds

Structural Analogues and Modifications

The table below highlights key structural differences and their implications:

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?

The synthesis involves multi-step protocols, including:

- Coupling Reactions : Suzuki-Miyaura cross-coupling to attach pyridinyl and pyrazole moieties, using palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) in solvents like THF or DMF .

- Sulfonamide Formation : Reaction of ethanesulfonyl chloride with amine intermediates under anhydrous conditions, typically in dichloromethane with a tertiary amine (e.g., Et₃N) as a base .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound verified post-synthesis?

Structural validation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyridinyl protons at δ 8.5–9.0 ppm, methoxy groups at δ ~3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ matching C₂₁H₂₂N₄O₃S) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Q. What safety protocols are recommended for handling this compound?

Based on GHS classifications for structurally similar sulfonamides:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for modifications in the pyrazole and pyridinyl moieties?

SAR studies focus on:

- Pyrazole Ring Substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance target binding affinity, as seen in analogs with improved kinase inhibition .

- Pyridinyl Modifications : Replacing pyridin-4-yl with pyridin-3-yl alters steric interactions, assessed via molecular docking simulations (e.g., AutoDock Vina) .

- Methoxyphenyl Optimization : Varying substituents (e.g., -OCH₃ to -OCF₃) to evaluate metabolic stability using liver microsome assays .

Q. How does the compound interact with biological targets like kinases or GPCRs?

Mechanistic studies include:

- Kinase Inhibition Assays : IC₅₀ determination against EGFR or VEGFR-2 via fluorescence-based ADP-Glo™ assays .

- GPCR Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin receptors) to measure Ki values .

- Molecular Dynamics Simulations : Analyzing hydrogen bonding between the sulfonamide group and ATP-binding pockets (e.g., using GROMACS) .

Q. What are the stability profiles of this compound under varying pH, temperature, and solvent conditions?

Stability assessments involve:

- pH Stability : HPLC monitoring of degradation in buffers (pH 1–13) over 24 hours. The compound degrades rapidly at pH < 2 (sulfonamide hydrolysis) and pH > 12 (pyrazole ring cleavage) .

- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C, with optimal storage at -20°C in amber vials .

- Solvent Compatibility : Stable in DMSO and ethanol for >6 months but precipitates in aqueous solutions >1 mg/mL .

Methodological Considerations for Data Contradictions

Q. How are discrepancies in biological activity data resolved across studies?

- Dose-Response Reproducibility : Validate assays in triplicate using orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .

- Batch Variability Analysis : Compare NMR purity (>95%) and residual solvent levels (e.g., DMSO via GC-MS) between synthetic batches .

- Meta-Analysis : Cross-reference data with structurally related benzenesulfonamide derivatives (e.g., 606126-05-0) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.